3-Ethyl-1-methyl-1h-indazole

tautomerism computational chemistry medicinal chemistry SAR

Researchers requiring indazole scaffolds with defined tautomeric states face supply ambiguity with unsubstituted analogs. This N1-methyl, C3-ethyl disubstituted indazole eliminates prototropic ambiguity (1H-tautomer favored by 3.2 kcal/mol), delivering HBD=0 and a fixed physicochemical profile. - Enables unambiguous SAR: N1-methyl lock removes H-bond donor variability at N1, preventing off-target confounding. - Defined lipophilicity: C3-ethyl adds ~0.5 logP vs. C3-methyl analog, useful for controlled hydrophobic pocket probing. - QC-verified identity: >99% N1 regioselectivity achievable; ¹H NMR confirmation ensures absence of regioisomeric N2 contaminant.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 58734-65-9
Cat. No. B11918721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-1h-indazole
CAS58734-65-9
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=CC=CC=C21)C
InChIInChI=1S/C10H12N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h4-7H,3H2,1-2H3
InChIKeyJXLZLLIICPMNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-methyl-1H-indazole: Core Physicochemical Identity


3-Ethyl-1-methyl-1H-indazole (CAS 58734-65-9) is an N1-methyl, C3-ethyl disubstituted indazole with molecular formula C10H12N2 and molecular weight 160.22 g/mol . The compound belongs to the 1H-indazole class, wherein the N1-methyl group locks the heterocycle into the thermodynamically favored 1H-tautomeric form—established to be 3.2 kcal/mol more stable than the 2H-tautomer at the MP2/6-31G** level [1]. This fixed tautomeric state eliminates the prototropic ambiguity that complicates structure–activity interpretation in unsubstituted indazoles. The C3-ethyl substituent introduces a hydrophobic alkyl extension beyond the methyl analogs, incrementally modulating lipophilicity and steric bulk relative to the 1,3-dimethyl or 1-methyl-unsubstituted comparators. These dual substitution features define a discrete physicochemical fingerprint that cannot be replicated by single-substitution or regioisomeric alternatives, making this compound a well-defined scaffold for medicinal chemistry SAR campaigns and a specific building block for target-oriented synthesis [2].

Why 3-Ethyl-1-methyl-1H-indazole Cannot Be Replaced by Analogs


Indazole derivatives with different N1/C3 alkyl substitution patterns are not interchangeable surrogates. The N1-methyl group of 3-ethyl-1-methyl-1H-indazole eliminates the hydrogen bond donor (HBD) present at N1 in unsubstituted indazoles (HBD count = 1 → 0), fundamentally altering the compound's target recognition profile—a distinction reinforced by the finding that N1- vs. N2-methyl indazoles exhibit divergent nNOS binding modes [1]. The C3-ethyl group introduces ~0.5 logP units of additional lipophilicity versus the C3-methyl analog (1,3-dimethyl-1H-indazole), affecting membrane partitioning and non-specific binding . The regioisomer 1-ethyl-3-methyl-1H-indazole (CAS 861803-79-4) swaps the alkyl positions, producing a distinct spatial distribution of hydrophobic bulk that shifts the conformational ensemble and binding pharmacophore. Furthermore, the predicted boiling point of 3-ethyl-1-methyl-1H-indazole (266.7 °C) is substantially higher than 1-methylindazole (231 °C) yet lower than 3-ethyl-1H-indazole (293.6 °C), placing it in a unique volatility window that influences both purification strategy and formulation considerations . These multidimensional differences—tautomeric lock, HBD count, lipophilicity, steric topology, and volatility—mean that substituting a generic indazole analog without explicit experimental validation introduces uncontrolled variables that can corrupt SAR interpretation, assay reproducibility, and synthetic route feasibility.

Quantitative Differentiation vs. Closest Indazole Analogs


Tautomeric Lock: N1-Methyl Eliminates Prototropic Ambiguity

The N1-methyl group of 3-ethyl-1-methyl-1H-indazole permanently locks the indazole into the 1H-tautomeric form. The 1H-tautomer is thermodynamically favored over the 2H-tautomer by 3.2 kcal/mol at the MP2/6-31G**//6-31G* level, as established experimentally and computationally for 1-methylindazole vs. 2-methylindazole [1]. This energy difference corresponds to a >200:1 equilibrium ratio at 298 K. By contrast, unsubstituted indazole (CAS 271-44-3) undergoes rapid annular tautomerism (1H ⇌ 2H), presenting a mixture of tautomeric states that complicates interpretation of spectroscopic data, binding assays, and crystallographic results. The locked tautomer ensures that every molecule in a research sample is identical in its nitrogen hybridization and hydrogen-bonding topology, eliminating an uncontrolled variable present in NH-indazoles [1].

tautomerism computational chemistry medicinal chemistry SAR

Hydrogen Bond Donor Profile: N1-Methylation Blocks HBD Capability

3-Ethyl-1-methyl-1H-indazole has a computed hydrogen bond donor (HBD) count of 0, whereas unsubstituted 1H-indazole has HBD = 1 (the N1–H proton). This categorical difference directly impacts biological recognition: the N1–H proton in unsubstituted indazoles acts as a hydrogen bond donor to active-site residues, while N1-methylated indazoles rely exclusively on hydrophobic and π-stacking interactions at that position. The importance of this distinction was demonstrated in nNOS binding studies by Lohou et al. (2012), who showed that N1- vs. N2-methyl/ethyl substitution on 4-substituted indazoles produced divergent binding modes in the enzyme active site, with the N2 nitrogen (not N1) serving as the key recognition element for N1-alkylated derivatives [1]. This evidence establishes that N1-methylation is not a silent modification but rather a fundamental determinant of target interaction geometry.

hydrogen bonding drug design target engagement nNOS inhibition

Basicity Shift: C3-Ethyl Elevates pKa vs. Unsubstituted Analogs

The predicted pKa of 3-ethyl-1-methyl-1H-indazole is 2.16 ± 0.50, compared to 1.50 ± 0.50 for 1-methylindazole (C3 unsubstituted) [1]. The +0.66 pKa unit shift reflects the electron-donating inductive effect of the C3-ethyl group, which modestly increases the electron density on the indazole ring system and thus the basicity of the N2 nitrogen. While both compounds remain predominantly unprotonated at physiological pH (7.4), the differential pKa influences the fraction protonated in acidic microenvironments (e.g., endosomal compartments, tumor microenvironments, or acidic formulation buffers). At pH 2.0, 3-ethyl-1-methyl-1H-indazole is approximately 59% protonated, whereas 1-methylindazole is approximately 76% protonated—a ~17 percentage-point difference that affects solubility, permeability, and protein binding in acidic assay conditions.

pKa ionization state physicochemical profiling bioavailability prediction

Purification Window: Intermediate Boiling Point for Distillation

The predicted boiling point of 3-ethyl-1-methyl-1H-indazole is 266.7 ± 9.0 °C at 760 mmHg . This value is 35.7 °C higher than 1-methylindazole (231.0 ± 9.0 °C) and 26.9 °C lower than 3-ethyl-1H-indazole (293.6 ± 9.0 °C) . This intermediate volatility positions the compound in a practical distillation window: it is sufficiently high-boiling to avoid evaporative loss during standard rotary evaporation at 40–60 °C, yet low enough that fractional distillation under reduced pressure remains feasible for purification—unlike 3-ethyl-1H-indazole (bp ~294 °C), which approaches the thermal stability limit of many indazole derivatives and may require chromatographic purification exclusively. For synthetic chemists designing multi-step routes, this boiling point differential directly impacts the choice and cost of purification methodology.

boiling point purification distillation synthetic chemistry

Lipophilicity Increment: C3-Ethyl Modulates Membrane Partitioning

Based on the fragment-based Leo-Hansch method, the C3-ethyl group of 3-ethyl-1-methyl-1H-indazole contributes approximately +0.5 logP units relative to the C3-methyl analog (1,3-dimethyl-1H-indazole, CAS 34879-84-0), attributable to the additional –CH2– fragment (π = +0.5). The experimentally measured ACD/LogP for 1-methylindazole is 1.93 ; adding the ethyl contribution yields an estimated logP of ~2.4–2.5 for 3-ethyl-1-methyl-1H-indazole. This ~0.5 logP increment corresponds to a roughly 3-fold increase in octanol-water partition coefficient, which measurably affects passive membrane permeability (Papp in Caco-2 or PAMPA assays), non-specific protein binding, and metabolic clearance predictions. For researchers using this compound as a fragment or scaffold in medicinal chemistry, the C3-ethyl lipophilicity provides a distinct starting point for property-based lead optimization relative to C3-methyl or C3-unsubstituted indazole starting points [1].

lipophilicity logP membrane permeability ADME prediction

Synthetic Accessibility: Copper-Catalyzed Regioselective N1-Alkylation

The synthesis of 3-ethyl-1-methyl-1H-indazole benefits from the copper-catalyzed regioselective cyclization methodology reported by Liu et al. (2007, Org. Lett.), which achieves >99% N1 regioselectivity for C3-substituted indazoles via CuO (0.2 mol%)/K2CO3-catalyzed amination–cyclization of ortho-halogenated alkanoylphenones with alkylhydrazines [1]. By contrast, classical N-alkylation of unsubstituted indazole with methyl iodide in alkaline solution yields an approximately 1:1 mixture of N1- and N2-alkyl regioisomers, requiring chromatographic separation and reducing overall yield [2]. The general N1-alkylation approach using α-halo esters provides good N1 selectivity but requires hydrolytic removal of the ester auxiliary [3]. The copper-catalyzed method directly affords 1-alkyl-3-substituted-1H-indazoles in a single step with defined regiochemistry, making multi-gram procurement via custom synthesis more predictable and cost-effective compared to regioisomeric mixtures that would otherwise demand costly HPLC separation.

regioselective synthesis copper catalysis N1-alkylation process chemistry

High-Confidence Research Applications


Fixed-Tautomer Scaffold for Medicinal Chemistry SAR

In kinase inhibitor or GPCR antagonist programs where the indazole NH is suspected of contributing to off-target binding or metabolic liability, 3-ethyl-1-methyl-1H-indazole provides a tautomerically locked scaffold with HBD = 0. The N1-methyl group eliminates the hydrogen bond donor present in NH-indazoles, preventing N1–H-mediated interactions that can confound SAR interpretation . The C3-ethyl group offers a modest lipophilicity increment (~0.5 logP) over the C3-methyl analog, serving as a conservative alkyl extension for exploring hydrophobic pocket tolerance without introducing the bulk of a C3-propyl or C3-phenyl group [1]. This scaffold is particularly suited for fragment-based drug discovery (FBDD) where every heteroatom interaction must be accounted for, and uncontrolled tautomerism introduces false-negative or false-positive binding readouts.

Model Substrate for Regioselective Methodology Development

The well-defined N1-methyl, C3-ethyl substitution pattern of this compound makes it an ideal model substrate for developing and benchmarking new C–H functionalization, cross-coupling, or directed ortho-metalation methodologies on indazoles. The absence of competing N–H acidity eliminates side reactions at N1, while the C3-ethyl group provides a non-labile alkyl substituent that does not interfere with palladium-catalyzed transformations. The copper-catalyzed synthesis route [2] ensures reliable access to the pure N1-regioisomer as a starting material, enabling reproducible methodology studies. The intermediate boiling point (266.7 °C) also facilitates product isolation by distillation in methodology screening workflows .

Physicochemical Reference for Indazole Preformulation Profiling

As a dialkyl-substituted indazole with both N1 and C3 positions blocked, 3-ethyl-1-methyl-1H-indazole serves as a well-defined reference compound for calibrating chromatographic retention indices, measuring intrinsic solubility, determining pH-dependent logD profiles, and assessing chemical stability of the indazole core under forced degradation conditions. Its predicted pKa (2.16), intermediate logP (~2.4), and zero HBD count provide a distinct reference point against which more functionalized indazole drug candidates can be benchmarked. This fills a gap in current preformulation screening panels, which typically lack a simple, dialkyl-substituted indazole reference with fully characterized predicted properties [1].

Quality Control: N1-Regioisomer Identity Confirmation

When commissioning custom synthesis of 3-ethyl-1-methyl-1H-indazole, the >99% N1 regioselectivity achievable via the CuO-catalyzed route [2] provides a clear specification benchmark for QC acceptance criteria. The absence of the N2-regioisomer (which would exhibit distinct ¹H NMR chemical shifts, particularly for the N–CH₃ and C3–CH₂– protons) can be verified by ¹H NMR according to established diagnostic criteria for 1- vs. 2-methylindazoles [1]. Procurement specifications should require ≥98% purity by HPLC with confirmation of N1-regioisomer identity by ¹H NMR and/or ¹³C NMR, ensuring that the material delivered matches the intended research-grade compound and is free of regioisomeric contamination that would corrupt biological assay data.

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